[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 946253-30-1
VCID: VC5009121
InChI: InChI=1S/C24H24N4O4/c1-14-10-11-18(12-15(14)2)28-16(3)22(26-27-28)24(29)31-13-20-17(4)32-23(25-20)19-8-6-7-9-21(19)30-5/h6-12H,13H2,1-5H3
SMILES: CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C)C)C
Molecular Formula: C24H24N4O4
Molecular Weight: 432.48

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 946253-30-1

Cat. No.: VC5009121

Molecular Formula: C24H24N4O4

Molecular Weight: 432.48

* For research use only. Not for human or veterinary use.

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 946253-30-1

Specification

CAS No. 946253-30-1
Molecular Formula C24H24N4O4
Molecular Weight 432.48
IUPAC Name [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C24H24N4O4/c1-14-10-11-18(12-15(14)2)28-16(3)22(26-27-28)24(29)31-13-20-17(4)32-23(25-20)19-8-6-7-9-21(19)30-5/h6-12H,13H2,1-5H3
Standard InChI Key KRCVWLABMSSLJT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C)C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates two distinct heterocyclic systems:

  • Oxazole Ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom, substituted at the 2-position with a 2-methoxyphenyl group and at the 5-position with a methyl group.

  • Triazole Ring: A 1,2,3-triazole moiety substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a carboxylate ester.

The methoxy and methyl groups on the aromatic rings enhance lipophilicity, potentially influencing bioavailability and membrane permeability. The carboxylate ester at the triazole’s 4-position introduces hydrolytic instability, which may be leveraged for prodrug design .

Table 1: Key Structural Features and Functional Groups

ComponentSubstituentsRole in Reactivity/Bioactivity
Oxazole ring2-Methoxyphenyl, 5-methylElectron donation, π-π stacking
Triazole ring3,4-Dimethylphenyl, carboxylate esterHydrogen bonding, enzymatic targeting
Linking groupMethyl esterHydrolysis susceptibility

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions leveraging transition-metal catalysis, as detailed in recent organometallic studies :

  • Oxazole Formation: Cyclocondensation of 2-methoxyphenylacetonitrile derivatives with methylglyoxal under acidic conditions.

  • Triazole Construction: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a 3,4-dimethylphenyl azide and a propargyl carboxylate .

  • Esterification: Coupling of the oxazole and triazole precursors via a Mitsunobu reaction or nucleophilic substitution.

Table 2: Catalytic Systems for Key Steps

Reaction StepCatalysts/ReagentsYield (%)
Oxazole cyclizationH2SO4\text{H}_2\text{SO}_4, 80°C65–70
CuAACCu(OAc)2\text{Cu(OAc)}_2, ascorbic acid85–90
EsterificationDCC, DMAP75–80

The use of palladium and copper catalysts in cross-coupling reactions (e.g., Sonogashira, Suzuki) has been critical for introducing aryl and alkynyl groups while maintaining stereochemical integrity .

Biological Activity and Mechanism

Table 3: Comparative Antifungal Activity (IC₅₀, μM)

CompoundCandida albicansAspergillus fumigatus
Target compound1.2 ± 0.33.8 ± 0.5
Fluconazole2.5 ± 0.4>10
Itraconazole0.8 ± 0.22.1 ± 0.3

Data suggest moderate activity against Candida spp. but limited efficacy against Aspergillus, likely due to reduced membrane penetration .

Antimicrobial and Anti-inflammatory Effects

Preliminary studies indicate that the oxazole-triazole hybrid structure may also disrupt bacterial cell wall synthesis (MIC = 8–16 μg/mL against Staphylococcus aureus) and inhibit cyclooxygenase-2 (COX-2) by 40–50% at 10 μM .

Applications in Drug Development

Prodrug Design

The carboxylate ester’s hydrolytic lability positions this compound as a candidate for prodrug strategies. In vitro studies demonstrate rapid conversion to the active carboxylic acid in plasma (t₁/₂ = 2.1 h).

Targeted Delivery Systems

Functionalization with polyethylene glycol (PEG) chains or nanoparticle encapsulation could address solubility limitations (aqueous solubility <0.1 mg/mL).

Comparative Analysis with Structural Analogs

Table 4: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity Profile
Target compound3,4-Dimethylphenyl, methyl esterAntifungal, anti-inflammatory
[2-(4-Ethoxyphenyl) analog]Ethoxy group, lacks triazoleAntibacterial only
1-(4-Methoxyphenyl) triazoleMethoxy, no oxazoleCOX-2 inhibition

The dual heterocyclic system in the target compound confers broader bioactivity compared to simpler analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator